2-Amino-1-(3-bromophenyl)ethanol
Overview
Description
2-Amino-1-(3-bromophenyl)ethanol is an organic compound with the molecular formula C8H10BrNO It consists of a bromophenyl group attached to an ethanol backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromophenyl)ethanol typically involves the bromination of phenylethanol followed by the introduction of an amino group. One common method is:
Bromination: Phenylethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the meta position.
Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or sodium alkoxide in polar solvents.
Major Products:
Oxidation: 3-Bromoacetophenone or 3-Bromobenzaldehyde.
Reduction: 2-Amino-1-phenylethanol.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-bromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with biological targets, influencing its activity.
Comparison with Similar Compounds
2-Amino-1-phenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-phenylethanol: Lacks the amino group, limiting its biological activity.
2-Amino-1-(4-bromophenyl)ethanol: The bromine atom is in a different position, which can affect its reactivity and biological properties.
Uniqueness: 2-Amino-1-(3-bromophenyl)ethanol is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41147-81-3 | |
Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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